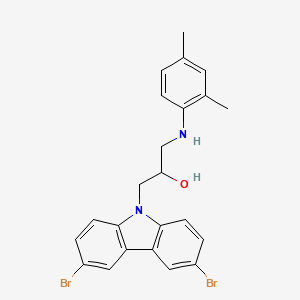

1-(3,6-Dibromo-carbazol-9-yl)-3-(2,4-dimethyl-phenylamino)-propan-2-ol

Description

This compound features a carbazole scaffold substituted with bromine atoms at positions 3 and 6, coupled to a propan-2-ol linker bearing a 2,4-dimethylphenylamino group. The bromine atoms enhance electron-withdrawing properties and influence binding interactions, while the dimethylphenyl group contributes steric bulk and lipophilicity. Such structural features are critical for its biological activity, particularly in targeting dynamin GTPase and clathrin-mediated endocytosis, as seen in related carbazole derivatives .

Properties

Molecular Formula |

C23H22Br2N2O |

|---|---|

Molecular Weight |

502.2 g/mol |

IUPAC Name |

1-(3,6-dibromocarbazol-9-yl)-3-(2,4-dimethylanilino)propan-2-ol |

InChI |

InChI=1S/C23H22Br2N2O/c1-14-3-6-21(15(2)9-14)26-12-18(28)13-27-22-7-4-16(24)10-19(22)20-11-17(25)5-8-23(20)27/h3-11,18,26,28H,12-13H2,1-2H3 |

InChI Key |

BPSXIEVGHJBJIQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)NCC(CN2C3=C(C=C(C=C3)Br)C4=C2C=CC(=C4)Br)O)C |

Origin of Product |

United States |

Biological Activity

1-(3,6-Dibromo-carbazol-9-yl)-3-(2,4-dimethyl-phenylamino)-propan-2-ol is a complex organic compound with significant biological activity. This compound belongs to the carbazole family, which is known for its diverse pharmacological properties. This article delves into the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula: C17H18Br2N2O

- Molecular Weight: 426.15 g/mol

- CAS Number: 253449-04-6

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The compound acts as an inhibitor of the Arp2/3 complex, which plays a crucial role in actin polymerization and cellular motility. By inhibiting this complex, the compound can modulate cellular processes such as migration and proliferation, making it a valuable tool in cancer research and neuroprotection studies .

Neuroprotective Effects

Research indicates that derivatives of this compound exhibit neuroprotective properties. For instance, studies have shown that related compounds can significantly reduce apoptotic cell death in neural precursor cells. In animal models, these compounds have been demonstrated to protect mature neurons from degeneration associated with neurodegenerative diseases like Parkinson's and Amyotrophic Lateral Sclerosis (ALS) .

Anticancer Activity

The compound shows promise in cancer therapy due to its ability to inhibit cell migration and invasion. By targeting the Arp2/3 complex, it may prevent tumor metastasis. In vitro studies have reported that treatment with this compound leads to reduced viability in various cancer cell lines .

Neuroprotection in Animal Models

A study involving mice treated with related carbazole derivatives showed a significant increase in the survival rate of newborn hippocampal neurons compared to untreated controls. This effect was attributed to the stabilization of mitochondrial function, which is critical in preventing apoptosis .

Cancer Cell Line Studies

In vitro assays on breast and prostate cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell proliferation and increased apoptosis rates. The underlying mechanism involves the disruption of actin dynamics essential for cancer cell motility .

Comparative Analysis with Similar Compounds

Comparison with Similar Compounds

Halogen Substitution Variations

a. Bromine vs. Chlorine Substitution

- 1-(3,6-Dichloro-carbazol-9-yl)-3-(2,4-dimethoxy-phenylamino)-propan-2-ol (): Molecular Formula: C23H21Cl2N2O3 Key Differences: Chlorine atoms replace bromine, reducing molecular weight (426.15 vs. 488.21 for the dibromo analog). The dimethoxy group on the phenylamino moiety increases polarity compared to dimethyl groups. Impact: Lower halogen electronegativity may reduce binding affinity to hydrophobic pockets in biological targets .

b. Bromine vs. Iodine Substitution

- 1-(3,6-Diiodo-9H-carbazol-9-yl)-3-[(naphthalen-1-yl)amino]propan-2-ol (): Molecular Formula: C25H20I2N2O Key Differences: Iodine atoms increase molecular weight (618.25 g/mol) and steric bulk. Impact: Higher lipophilicity may improve membrane permeability but reduce solubility .

Amino Group Modifications

a. Dimethylamino vs. Aryl-Substituted Amino Groups

- 1-(3,6-Dibromo-9H-carbazol-9-yl)-3-(dimethylamino)propan-2-ol (): Molecular Formula: C17H18Br2N2O Key Differences: A dimethylamino group replaces the aryl-substituted amino moiety. Biological Activity: Exhibits potent dynamin inhibition (IC50 = 2.1–2.3 µM for clathrin-mediated endocytosis) . Impact: The absence of an aromatic ring reduces π-π stacking interactions but simplifies synthesis .

b. 2-Methylphenylamino vs. 4-Ethoxyphenylamino

- 1-(3,6-Dibromo-carbazol-9-yl)-3-(4-ethoxy-phenylamino)-propan-2-ol (): Molecular Formula: C23H22Br2N2O2 Key Differences: Ethoxy group increases polarity compared to methyl groups.

Carbazole Core Saturation

- 1-(Cyclohexylamino)-3-(6-methyl-1,2,3,4-tetrahydro-9H-carbazol-9-yl)propan-2-ol (): Molecular Formula: C22H32N2O Key Differences: Partially saturated carbazole core reduces aromaticity. Impact: Altered pharmacokinetics due to increased flexibility and reduced planar structure .

Key SAR Insights :

- Halogen Effects : Bromine > Chlorine in enhancing target binding due to stronger electron-withdrawing effects and hydrophobic interactions.

- Amino Group: Aryl-substituted amino groups (e.g., 2,4-dimethylphenyl) improve potency over aliphatic amines (e.g., dimethylamino) by enabling π-π interactions with aromatic residues in target proteins.

- Solubility vs. Permeability : Polar substituents (e.g., ethoxy) enhance solubility but may compromise cellular uptake, whereas lipophilic groups (e.g., naphthyl) favor membrane penetration.

Q & A

Basic: What analytical techniques are recommended for confirming the structural integrity of this compound?

Answer:

The compound should be characterized using:

- Nuclear Magnetic Resonance (NMR) for verifying hydrogen and carbon environments, particularly the carbazole and phenylamino substituents.

- X-ray crystallography (via SHELXL ) to resolve its three-dimensional structure, including bond angles and bromine positioning.

- High-resolution mass spectrometry (HRMS) to confirm molecular weight (CHBrNO, MW 514.624) and isotopic patterns .

- HPLC with UV detection to assess purity (>95% recommended for biological assays).

Basic: What in vitro models are suitable for evaluating its neurogenic activity?

Answer:

Primary neural stem cells (NSCs) derived from embryonic day (E) 14 rat cortex are validated models. Key protocols include:

- Differentiation assays with withdrawal of EGF/FGF2, followed by immunostaining for TuJ1 (neuronal marker) .

- Quantification of neurogenesis via flow cytometry or fluorescence microscopy.

- Control groups should include vehicle (e.g., DMSO) and comparator derivatives (e.g., P7C3 analogs) .

Advanced: How does its neurogenic mechanism differ from other carbazole derivatives?

Answer:

Unlike derivative 2 (which modulates NSC survival and proliferation), this compound specifically enhances final cell division during NSC differentiation. Key findings:

- Increases TuJ1-positive cells by ~40% at 5.0 μM .

- Does not inhibit proliferation in the presence of EGF/FGF2, unlike other analogs.

- Mechanism involves cell cycle regulation at the G2/M phase, confirmed via BrdU/EdU dual-pulse assays .

Advanced: What experimental approaches elucidate its molecular pathways?

Answer:

- Transcriptomics : RNA-seq of treated NSCs to identify upregulated genes (e.g., NeuroD1, Myt1l).

- siRNA knockdown : Targeting candidate pathways (e.g., Wnt/β-catenin) to assess dependency.

- Phosphoproteomics : To map kinase activation (e.g., ERK1/2) linked to differentiation .

- CRISPR-Cas9 : Generate NSC lines with knockout of putative targets (e.g., Cdk5 or Notch1).

Advanced: How to address discrepancies in neurogenic efficacy across NSC batches?

Answer:

- Standardize culture conditions : Serum-free media, consistent growth factor concentrations (e.g., 20 ng/mL EGF/FGF2).

- Batch validation : Pre-screen NSCs for differentiation capacity using control compounds.

- Data normalization : Express results as fold-change relative to vehicle-treated controls .

Basic: What are critical parameters for synthesizing high-purity compound?

Answer:

- Reaction optimization : Use Buchwald-Hartwig amination for coupling carbazole and phenylamino moieties.

- Purification : Silica gel chromatography (eluent: ethyl acetate/hexane, 3:7) followed by recrystallization in ethanol.

- Purity validation : HPLC retention time (e.g., 12.3 min on C18 column) and absence of byproducts (e.g., de-brominated analogs) .

Advanced: What SAR insights guide modification of its structure?

Answer:

- Carbazole core : Bromine at 3,6-positions is critical for activity; substitution with chlorine reduces potency by ~60% .

- Phenylamino group : 2,4-dimethyl substitution enhances specificity for neurogenesis over cytotoxicity.

- Propan-2-ol linker : Hydroxyl group is essential; methylation abolishes activity .

Advanced: How to validate target engagement in neurogenic assays?

Answer:

- Competitive binding assays : Use fluorescent probes (e.g., BODIPY-labeled analogs) to measure receptor occupancy.

- Thermal shift assays : Identify protein targets by monitoring thermal stabilization upon compound binding.

- Inhibitor co-treatment : Combine with kinase inhibitors (e.g., PD0325901 for MEK) to test pathway dependency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.